molecular formula C19H23N5O4S2 B2543115 2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide CAS No. 1105226-76-3

2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2543115
CAS No.: 1105226-76-3
M. Wt: 449.54
InChI Key: ZBMQKCUNHBHIBX-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide” is a complex organic molecule. It contains several functional groups, including a benzo[d][1,3]dioxole ring, a piperazine ring, a thiadiazole ring, and an acetamide group .


Synthesis Analysis

The synthesis of this compound could involve several steps, starting with the formation of the benzo[d][1,3]dioxole-5-carbonyl group, which could be achieved through a condensation reaction . The piperazine ring could be introduced through a nucleophilic substitution reaction. The thiadiazole ring could be formed through a cyclization reaction, and finally, the isopropylacetamide group could be introduced through an acylation reaction .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several heterocyclic rings. The benzo[d][1,3]dioxole ring is a fused ring system containing a benzene ring and a 1,3-dioxole ring. The piperazine ring is a six-membered ring containing two nitrogen atoms. The thiadiazole ring is a five-membered ring containing two nitrogen atoms and one sulfur atom .


Chemical Reactions Analysis

This compound could undergo several types of chemical reactions due to the presence of various functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, the piperazine ring could undergo substitution reactions, and the thiadiazole ring could undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the carbonyl group and the amide group could enhance its solubility in polar solvents. The presence of aromatic rings could contribute to its UV-Vis absorption properties .

Scientific Research Applications

Synthesis and Biological Activities

Several studies have focused on the synthesis and evaluation of biological activities of novel compounds containing the 1,3,4-thiadiazole moiety, piperazine, and other functional groups. For instance, Xia et al. (2015) synthesized fifteen novel 1,3,4-thiadiazole amide compounds containing piperazine, demonstrating inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential as antimicrobial agents (Xia, 2015).

Antimicrobial and Antifungal Agents

Patel and Park (2015) prepared a new class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones, demonstrating promising in vitro antimicrobial activities against bacteria and fungi, with some compounds showing minimum inhibitory concentrations as low as 4–8 µg/mL (Patel & Park, 2015).

Anticancer Agents

Murty et al. (2013) described the synthesis of a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore, evaluating their cytotoxicity against various human cancer cell lines. Compounds displayed significant cytotoxic activity, indicating potential as anticancer agents (Murty et al., 2013).

Anti-inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities, highlighting the potential of these compounds for treating related conditions (Abu‐Hashem et al., 2020).

Insecticidal Properties

Fadda et al. (2017) explored the insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. The study indicated potential for the development of new insecticidal agents based on these chemical structures (Fadda et al., 2017).

Future Directions

The potential applications of this compound could be explored in various fields, such as medicinal chemistry, due to its complex structure and the presence of several functional groups. Further studies could also focus on optimizing its synthesis and exploring its reactivity .

Properties

IUPAC Name

2-[[5-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S2/c1-12(2)20-16(25)10-29-19-22-21-18(30-19)24-7-5-23(6-8-24)17(26)13-3-4-14-15(9-13)28-11-27-14/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMQKCUNHBHIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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